molecular formula C37H41N9O4 B601647 Dabigatran Impurity 23 CAS No. 1637238-96-0

Dabigatran Impurity 23

Cat. No.: B601647
CAS No.: 1637238-96-0
M. Wt: 675.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran Impurity 23 is a byproduct formed during the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Dabigatran etexilate is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism . Impurities such as this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.

Preparation Methods

The synthesis of Dabigatran Impurity 23 typically occurs as a side reaction during the production of Dabigatran etexilate. The primary synthetic route for Dabigatran etexilate involves the N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction to amino amide and subsequent steps . During these steps, impurities like this compound can form due to incomplete reactions or side reactions.

Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities. This includes controlling temperature, pH, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .

Chemical Reactions Analysis

Dabigatran Impurity 23 can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert this compound to its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity structure.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dabigatran Impurity 23 is primarily studied in the context of pharmaceutical quality control. Its identification and quantification are essential for ensuring the purity and safety of Dabigatran etexilate. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and measure the levels of this compound in drug formulations .

In addition to quality control, research on this compound can provide insights into the stability and degradation pathways of Dabigatran etexilate. Understanding these pathways helps in developing more stable and effective pharmaceutical formulations .

Mechanism of Action

As an impurity, Dabigatran Impurity 23 does not have a direct therapeutic effect. its presence can affect the overall efficacy and safety of Dabigatran etexilate. The impurity may interact with the active pharmaceutical ingredient or other excipients in the formulation, potentially leading to reduced potency or increased side effects .

Comparison with Similar Compounds

Dabigatran Impurity 23 is one of several impurities that can form during the synthesis of Dabigatran etexilate. Other similar impurities include Dabigatran Impurity A, B, and C. Each impurity has a unique structure and formation pathway, but they all share the common characteristic of being byproducts of the Dabigatran etexilate synthesis process .

Compared to other impurities, this compound may have different chemical reactivity and stability, which can influence its impact on the final pharmaceutical product. The identification and control of each impurity are crucial for ensuring the overall quality of the drug .

Properties

CAS No.

1637238-96-0

Molecular Formula

C37H41N9O4

Molecular Weight

675.8

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.